Methyl 3-ethyl-2-iodobenzoate
CAS No.: 28455-63-2
Cat. No.: VC16050075
Molecular Formula: C10H11IO2
Molecular Weight: 290.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28455-63-2 |
|---|---|
| Molecular Formula | C10H11IO2 |
| Molecular Weight | 290.10 g/mol |
| IUPAC Name | methyl 3-ethyl-2-iodobenzoate |
| Standard InChI | InChI=1S/C10H11IO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | GNQXUEMTLFUXRY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)OC)I |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
Methyl 3-ethyl-2-iodobenzoate is the IUPAC-approved name for this compound, reflecting its ester functional group (methyl), substituents (ethyl and iodine), and benzoate backbone. Alternative names include:
Its CAS Registry Number (28455-63-2) and MDL identifier (MFCD00089637) are critical for unambiguous identification in chemical databases .
Molecular Structure and Formula
The compound’s molecular formula, C₁₀H₁₁IO₂, corresponds to a molar mass of 290.100 g/mol, with a monoisotopic mass of 289.980378 g/mol . The structure comprises a benzoate core substituted with iodine at the 2-position and an ethyl group at the 3-position, esterified with a methyl group (Fig. 1).
Table 1: Key Identifiers of Methyl 3-Ethyl-2-Iodobenzoate
| Property | Value |
|---|---|
| CAS Number | 28455-63-2 |
| Molecular Formula | C₁₀H₁₁IO₂ |
| Molecular Weight | 290.100 g/mol |
| MDL Number | MFCD00089637 |
| Exact Mass | 289.980378 g/mol |
| SMILES | COC(=O)C1=C(C(=CC=C1)I)CC |
Synthesis and Production
General Synthetic Pathways
While no explicit synthesis protocol for methyl 3-ethyl-2-iodobenzoate is documented in the provided sources, its preparation can be extrapolated from methods used for analogous iodobenzoates. A common approach involves the esterification of 3-ethyl-2-iodobenzoic acid with methanol under acidic conditions. For instance, methyl 2-iodobenzoate is synthesized via sulfuric acid-catalyzed reaction between 2-iodobenzoic acid and methanol at 80°C under nitrogen, yielding a 99% product after purification . Adapting this method, 3-ethyl-2-iodobenzoic acid would react with methanol in the presence of concentrated sulfuric acid, followed by extraction and column chromatography.
Table 2: Hypothetical Synthesis Conditions
| Parameter | Value |
|---|---|
| Starting Material | 3-Ethyl-2-iodobenzoic acid |
| Reagent | Methanol, H₂SO₄ (catalyst) |
| Temperature | 80°C |
| Atmosphere | Inert (N₂ or Ar) |
| Purification | Silica gel chromatography |
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